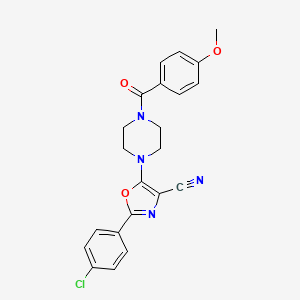

2-(4-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Description

2-(4-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenyl group at position 2, a carbonitrile group at position 4, and a piperazine moiety at position 5 bearing a 4-methoxybenzoyl substituent. This structure combines aromatic, electron-withdrawing (carbonitrile), and polar (piperazine-methoxybenzoyl) groups, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-29-18-8-4-16(5-9-18)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(30-22)15-2-6-17(23)7-3-15/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHMPWPCZJECBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

Attachment of the methoxybenzoyl group: This can be done through an acylation reaction using methoxybenzoyl chloride in the presence of a base.

Formation of the piperazine ring: The final step involves the formation of the piperazine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

2-(4-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a compound that has garnered attention for its potential applications in pharmaceuticals, particularly in drug discovery and development. This compound is part of a broader class of oxazole derivatives, which are known for their diverse biological activities.

Pharmacological Applications

1. Anticancer Activity

Research indicates that oxazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds containing the oxazole ring have been evaluated for their efficacy against various cancer cell lines. Studies have shown that modifications to the oxazole structure can enhance antiproliferative activity against human cancer cells, suggesting that this compound may also demonstrate similar effects .

2. Antihistaminic Properties

The structural components of this compound resemble those found in known antihistamines, such as cetirizine, which is used to treat allergic conditions. The piperazine moiety is particularly relevant as it has been associated with antihistaminic activity. Thus, the compound may possess similar properties, potentially making it useful in treating allergic syndromes or other histamine-related disorders .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Aryl Substituent Impact :

- The 4-chlorophenyl group (target compound and 3r) enhances lipophilicity compared to 4-fluorophenyl (3q) or furan-2-yl (7). This may influence membrane permeability in bioactive compounds .

- Substitution at position 2 (e.g., 2-fluorophenyl in ) introduces steric effects that alter molecular planarity, as seen in thiazole derivatives (e.g., compound 4), where fluorophenyl groups adopt perpendicular orientations relative to the core .

Piperazine Substituent Effects :

- The 4-methoxybenzoyl group (target) provides moderate electron-donating properties, contrasting with electron-withdrawing substituents like 2-fluorobenzoyl (6) or 3-chlorobenzoyl (7). These differences likely modulate binding interactions in biological targets, such as enzymes or receptors .

Computational and Structural Insights

- Planarity and Binding: Non-planar conformations in fluorophenyl-substituted compounds (e.g., 6) may hinder interactions with flat binding pockets compared to planar thiazole derivatives (4) .

- Electrostatic Potential: Tools like Multiwfn could analyze electron density distributions, particularly the electron-withdrawing carbonitrile group’s impact on reactivity .

Biological Activity

2-(4-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features an oxazole ring, a piperazine moiety, and various aromatic substituents, which contribute to its biological activity. The molecular formula is C25H23ClN4O3, with a molecular weight of 460.92 g/mol, highlighting its complexity and potential for diverse interactions in biological systems .

The structural components of this compound suggest various mechanisms of action, particularly through interactions with biological targets such as receptors and enzymes. The presence of the carbonitrile group indicates potential reactivity that could be exploited in therapeutic contexts. Compounds with similar structural characteristics have shown the ability to modulate kinase activities or interact with neurotransmitter receptors, indicating a multifaceted approach to pharmacological effects .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Anticancer Activity : Compounds structurally related to this oxazole derivative have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, similar compounds have shown IC50 values in the low micromolar range against human T acute lymphoblastic leukemia and breast adenocarcinoma cells .

- Neuroactive Properties : The piperazine moiety is known for its neuroactive properties, suggesting potential applications in treating neurological disorders. Studies on related compounds indicate their efficacy in modulating neurotransmitter systems .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound. The following table summarizes notable compounds and their associated activities:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-(4-Methylphenyl)-5-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile | Similar piperazine and oxazole structure | Potentially similar biological activities |

| 2-(3-Methoxyphenyl)-5-(piperidin-1-yl)oxazole | Different piperidine moiety | Explored for neuroactive properties |

| 2-(Phenyl)-5-(pyrrolidin-1-yl)oxazole | Contains pyrrolidine instead of piperazine | Investigated for analgesic properties |

This table illustrates the diversity within the oxazole class and highlights how specific functional groups can influence biological activity .

Case Studies

Several studies have explored the biological activity of oxazole derivatives:

- Cytotoxicity Studies : In vitro studies have shown that certain oxazole derivatives exhibit higher cytotoxicity than established chemotherapeutic agents like doxorubicin. For example, derivatives tested against MCF-7 and A549 cancer cell lines revealed IC50 values significantly lower than those of traditional treatments .

- Apoptosis Induction : Flow cytometry assays indicated that related compounds induce apoptosis in cancer cell lines in a dose-dependent manner, suggesting a mechanism that could be leveraged for therapeutic purposes .

Q & A

Q. What are standard protocols for synthesizing 2-(4-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile?

The synthesis typically involves cyclization of intermediates using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120–140°C). Key steps include:

- Cyclization : Formation of the oxazole ring via POCl₃-mediated dehydration of carboxamide precursors .

- Piperazine Functionalization : Coupling of 4-methoxybenzoyl-piperazine derivatives to the oxazole core using nucleophilic substitution or transition-metal catalysis .

- Characterization : Confirmation via IR (C≡N stretch ~2200 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.0 ppm), and LC-MS for purity .

Q. How is the molecular structure of this compound validated?

X-ray crystallography is the gold standard. For example:

- Single-Crystal Analysis : Diffraction data collected at 296 K with Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths (e.g., C-Cl: ~1.73 Å) and torsion angles .

- Software : OLEX2 or SHELX for refinement, ensuring R-factor < 0.05 and wR-factor < 0.12 .

Q. What preliminary assays are used to assess its pharmacological activity?

- Enzyme Inhibition : Target enzymes like carbonic anhydrase (CA) isoforms (e.g., CA I, II, IX) using stopped-flow CO₂ hydration assays .

- In Vitro Models : Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to reference drugs .

Advanced Research Questions

Q. How can synthetic yield be optimized for multi-step reactions involving this compound?

- Reaction Parameters : Optimize temperature (e.g., 80–100°C for amide coupling), solvent polarity (DMF for polar intermediates), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .

- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate intermediates with >95% purity .

Q. How do researchers resolve contradictions in bioactivity data across different assays?

- Orthogonal Assays : Compare enzyme inhibition (e.g., CA IX) with cell-based viability assays to distinguish target-specific vs. off-target effects .

- Structural Analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to identify pharmacophore requirements .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with CA isoforms, focusing on Zn²⁺ coordination in the active site .

- QSAR Models : Apply Gaussian 09 for DFT calculations (e.g., HOMO-LUMO gaps) to correlate electronic properties with inhibitory potency .

Q. How is crystallographic disorder in the piperazine moiety addressed during refinement?

- Disorder Modeling : Split occupancy refinement in OLEX2 for overlapping atoms (e.g., methoxybenzoyl group) .

- Constraints : Apply SIMU/DELU restraints to thermal parameters for disordered regions .

Q. What strategies improve metabolic stability of this compound in preclinical studies?

- Structural Modifications : Replace labile groups (e.g., methyl ethers with trifluoromethoxy) to reduce CYP450-mediated oxidation .

- In Vitro ADME : Assess microsomal stability (human liver microsomes, NADPH cofactor) and identify major metabolites via LC-MS/MS .

Q. How is regioselectivity controlled during oxazole functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.